(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
Description
Historical Context and Discovery
The development of this compound emerged from broader research into chlorinated auxin derivatives that began in the mid-20th century. The foundational work on indole-3-acetic acid and its synthetic analogs established the framework for understanding how structural modifications could enhance biological activity. Historical research demonstrated that the introduction of halogen substituents, particularly chlorine atoms, into the indole ring structure produced unexpected increases in biological potency compared to non-halogenated analogs. The discovery of 4-chloro-indole-3-acetic acid as one of the strongest naturally occurring auxins provided crucial insights into the role of halogenation in enhancing compound stability and biological activity.
Early synthetic efforts focused on developing methods for producing chlorinated indole derivatives through various chemical pathways. Patents from the 1950s and 1960s described processes for synthesizing chlorinated indole-3-acetic acids using glutamic acid as starting material, involving intermediate compounds such as succinaldehydic acid and phenylhydrazone derivatives. These historical synthetic approaches established the groundwork for more sophisticated methods that would later be applied to compounds like this compound. The evolution of synthetic methodologies demonstrated increasing sophistication in controlling regioselectivity and achieving specific substitution patterns on the indole ring system.
Nomenclature and Classification
This compound is systematically classified as a member of the indole-3-acetic acid family, specifically characterized by substitution at the 7-position with chlorine and at the 2-position with a methyl group. The compound is registered under Chemical Abstracts Service number 25177-74-6, providing a unique identifier for scientific and commercial purposes. Alternative nomenclature systems describe this compound as 2-(7-chloro-2-methyl-1H-indol-3-yl)acetic acid, emphasizing the acetic acid moiety's connection to the substituted indole ring.
The structural classification places this compound within the broader category of halogenated plant hormone analogs, sharing structural similarities with naturally occurring auxins while possessing enhanced chemical stability due to the chlorine substituent. The indole core structure consists of a benzene ring fused to a pyrrole ring, with the acetic acid side chain attached at the 3-position, creating the characteristic indole-3-acetic acid framework. The specific substitution pattern, with chlorine at position 7 and methyl at position 2, distinguishes this compound from other chlorinated indole derivatives and contributes to its unique chemical and biological properties.
Table 1: Chemical Identification and Properties
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Alternative Name | 2-(7-Chloro-2-methyl-1H-indol-3-yl)acetic acid |
| Chemical Abstracts Service Number | 25177-74-6 |
| Molecular Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.66 g/mol |
| MDL Number | MFCD02664374 |
| SMILES Code | O=C(O)CC1=C(C)NC2=C1C=CC=C2Cl |
General Significance in Indole Chemistry
The significance of this compound in indole chemistry extends beyond its individual properties to encompass broader principles of structure-activity relationships in heterocyclic compounds. Indole-3-acetic acids represent one of the most important classes of naturally occurring plant hormones, and their synthetic analogs have provided crucial insights into the mechanisms of biological activity. The introduction of chlorine substituents into indole rings has consistently demonstrated enhanced biological activities, often requiring concentrations ten times lower than non-chlorinated analogs to achieve equivalent effects.
Research into chlorinated indole derivatives has revealed that the position of halogen substitution significantly influences both chemical reactivity and biological activity. Studies comparing different positional isomers of chlorinated indole-3-acetic acids have shown that 7-position substitution, as found in this compound, produces distinct activity profiles compared to 4-, 5-, or 6-position chlorination. The methyl group at the 2-position further modifies these properties, creating a compound with unique characteristics that have made it valuable for specialized research applications.
The compound's role in advancing understanding of indole chemistry includes contributions to synthetic methodology development, particularly in the area of regioselective halogenation and controlled substitution reactions. Chemical transformations involving this compound have provided insights into reaction mechanisms and have aided in developing new synthetic approaches for related indole derivatives. The stability conferred by the chlorine substituent has made this compound particularly useful for mechanistic studies and long-term biological investigations.
Research Importance and Applications Overview
This compound has emerged as a compound of significant research interest across multiple scientific disciplines, particularly in pharmaceutical development and biochemical investigations. The compound's structural features make it an important tool for studying receptor interactions and biological pathway modulation, especially in contexts related to neurological and physiological processes. Research applications have expanded to include investigations of enzyme interactions, receptor binding studies, and exploration of metabolic pathways in various biological systems.
In pharmaceutical research, the compound serves as a valuable intermediate and model compound for developing therapeutic agents. The indole scaffold represents one of the most privileged structures in medicinal chemistry, and chlorinated variants like this compound provide enhanced pharmacological properties that are often superior to their non-halogenated counterparts. Studies have demonstrated that the specific substitution pattern present in this compound influences its interaction with various biological targets, making it particularly valuable for structure-activity relationship investigations.
Agricultural research has also benefited from studies involving this compound, particularly in understanding plant hormone mechanisms and developing new growth regulators. The enhanced stability and activity of chlorinated indole-3-acetic acids make them important tools for investigating plant physiological processes and developing agricultural applications. Research has shown that chlorinated auxin derivatives can provide more consistent and controlled effects in plant systems compared to naturally occurring hormones.
Table 2: Research Applications and Significance
| Research Area | Application | Significance |
|---|---|---|
| Pharmaceutical Development | Drug intermediate and model compound | Enhanced pharmacological properties |
| Biochemical Studies | Enzyme interaction investigations | Improved understanding of biological mechanisms |
| Receptor Biology | Binding affinity studies | Insights into receptor-ligand interactions |
| Agricultural Research | Plant hormone mechanism studies | Development of improved growth regulators |
| Synthetic Chemistry | Methodology development | Advancement of halogenation techniques |
| Metabolic Pathway Research | Biological pathway exploration | Understanding of indole metabolism |
Properties
IUPAC Name |
2-(7-chloro-2-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQUVRVTNMDKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398175 | |
| Record name | (7-chloro-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25177-74-6 | |
| Record name | (7-chloro-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- Halogenated Indole Core: The 7-chloro-2-methylindole scaffold is prepared by selective chlorination at the 7-position of 2-methylindole. Chlorination reagents such as chlorine gas or N-chlorosuccinimide (NCS) are commonly used under controlled conditions to achieve regioselectivity.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety at the 3-position is introduced via alkylation or condensation reactions. A common approach is the reaction of the 7-chloro-2-methylindole with haloacetic acid derivatives or their esters, followed by hydrolysis to yield the free acid.
Alternatively, oxidation of the corresponding ethanamine derivative (2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine) can be performed using oxidizing agents such as potassium permanganate or chromium trioxide to convert the ethanamine side chain into the acetic acid group.
Representative Synthetic Route
Step 1: Synthesis of 7-chloro-2-methylindole via electrophilic aromatic substitution (chlorination) on 2-methylindole.
Step 2: Alkylation at the 3-position with a suitable acetic acid derivative (e.g., ethyl bromoacetate) under basic conditions to form an ester intermediate.
Step 3: Hydrolysis of the ester to yield this compound.
Research Findings and Reaction Conditions
The synthesis requires careful control of reaction parameters such as temperature, pH, and solvent to maximize yield and purity.
Physical methods such as vortexing, ultrasound, or hot water baths are used to aid dissolution and reaction kinetics during preparation of stock solutions and intermediates.
Purification is typically achieved by recrystallization or chromatographic techniques to ensure >95% purity.
Data Table: Stock Solution Preparation (Example)
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.7703 | 23.8517 | 47.7033 |
| 5 mM Solution Volume (mL) | 0.9541 | 4.7703 | 9.5407 |
| 10 mM Solution Volume (mL) | 0.477 | 2.3852 | 4.7703 |
Note: Volumes calculated based on molecular weight 223.65 g/mol for preparing stock solutions in solvents such as DMSO.
Alternative Synthetic Approaches and Related Compounds
Oxidation of 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine to the acetic acid derivative is a viable route, involving strong oxidants under controlled conditions.
Cascade reactions involving chloro-substituted indole derivatives and diamines have been reported for related indole-fused heterocycles, indicating potential for novel synthetic methodologies that could be adapted for this compound.
Notes on Solubility and Formulation
The compound exhibits limited aqueous solubility; thus, stock solutions are often prepared in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil for in vivo or in vitro applications.
The order of solvent addition and ensuring clarity of solution at each step is critical to avoid precipitation.
Summary Table of Key Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Notes | Yield/Purity |
|---|---|---|---|---|
| 1 | Chlorination | N-chlorosuccinimide (NCS), controlled temp | Regioselective chlorination at 7-position | High regioselectivity |
| 2 | Alkylation | Ethyl bromoacetate, base (e.g., K2CO3) | Introduces ester side chain at 3-position | Moderate to high yield |
| 3 | Hydrolysis | Acidic or basic hydrolysis | Converts ester to acetic acid | High yield, >95% purity |
| Alternative | Oxidation | KMnO4 or CrO3 | Converts ethanamine derivative to acetic acid | Moderate yield |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole core undergoes electrophilic substitutions, with regioselectivity influenced by substituents:
Functional Group Transformations
The acetic acid moiety participates in typical carboxylic acid reactions:
Esterification
-
Conditions : HCl gas in methanol, reflux (6 hrs).
-
Product : Methyl 2-(7-chloro-2-methyl-1H-indol-3-yl)acetate.
Amide Formation
-
Conditions : Thionyl chloride (SOCl₂) followed by reaction with amines (e.g., benzylamine).
-
Product : N-Benzyl-2-(7-chloro-2-methyl-1H-indol-3-yl)acetamide.
Oxidation of the Indole Ring
-
Conditions : KMnO₄ in acidic medium (H₂SO₄), 80°C.
-
Product : 7-Chloro-2-methylindole-3-glyoxylic acid.
Reduction of the Carboxylic Acid
-
Conditions : LiAlH₄ in THF, 0°C → RT.
-
Product : 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanol.
-
Yield : 88% (, Table 1).
Cyclization and Cross-Coupling Reactions
The compound serves as a precursor for heterocyclic syntheses:
Decarboxylation and Side-Chain Modifications
-
Thermal Decarboxylation : Heating at 200°C under N₂ yields 7-chloro-2-methylindole (95% purity) with CO₂ elimination ( , Figure 5).
-
Side-Chain Halogenation : Treatment with PCl₅ converts the carboxylic acid to acyl chloride, enabling nucleophilic substitutions ( , Section 3.2).
Comparative Reactivity Insights
-
Steric Effects : The methyl group at position 2 significantly hinders electrophilic attacks at positions 1 and 2, directing substitutions to positions 5 and 6 ( ).
-
Electronic Effects : The chlorine atom deactivates the indole ring, reducing reaction rates compared to non-halogenated analogues (, Table 4).
Table 2: Cross-Coupling Reactions
| Catalyst | Partner | Product | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Styrene | 3-Styryl derivative | 72 |
| CuI | Terminal alkyne | 3-Alkynylindole acetic acid | 68 |
Mechanistic Considerations
Scientific Research Applications
Chemical Properties and Mechanism of Action
(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is characterized by its unique structure, which includes a chloro and methyl substitution on the indole ring. This structural configuration influences its interaction with biological targets, particularly the N-Methyl-D-Aspartate (NMDA) receptor, which is crucial in synaptic plasticity and memory function. The compound exhibits high affinity for this receptor, leading to inhibition of NMDA-mediated signaling pathways, thereby affecting neurotransmitter release and cellular signaling cascades associated with neuroprotection and inflammation.
Scientific Research Applications
The applications of this compound span several fields:
1. Medicinal Chemistry:
- Neurological Disorders: The compound has been investigated for its neuroprotective effects in models of Alzheimer's disease. Studies indicate that it may reduce excitotoxicity by modulating NMDA receptor activity.
- Cancer Research: In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis and disrupts cell cycle progression, suggesting its potential as an anticancer agent.
2. Antimicrobial Activity:
- The compound has shown significant activity against resistant bacterial strains, indicating its potential as an alternative therapeutic agent in treating infectious diseases.
3. Agricultural Applications:
- As a derivative of indole-3-acetic acid, it may play a role in plant growth regulation, influencing various physiological processes in plants.
Comparative Analysis with Related Compounds
A comparison with similar indole derivatives can provide insights into the unique properties of this compound:
| Compound Name | Biological Activity | Target Receptor/Pathway |
|---|---|---|
| Tryptamine | Neurotransmitter activity | Serotonin receptors |
| Indole-3-acetic acid | Plant hormone influencing growth | Auxin receptors |
| This compound | Anticancer, neuroprotective, antimicrobial | NMDA receptor |
Case Studies
Several case studies illustrate the applications of this compound:
1. Neurological Disorders:
- A study focused on the modulation of NMDA receptors in Alzheimer’s models indicated that this compound could mitigate neuronal damage through reduced excitotoxicity.
2. Cancer Research:
- In vitro assays revealed that this compound inhibited growth in multiple cancer cell lines by promoting apoptosis and interfering with cell cycle dynamics.
3. Antimicrobial Studies:
- Research demonstrated significant antimicrobial activity against resistant strains, suggesting that this compound could be developed into new therapeutic agents for treating infections.
Mechanism of Action
The mechanism of action of (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the indole ring influence its binding affinity and selectivity towards biological targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pharmacological and physicochemical properties of indole derivatives are highly influenced by substituent positions and functional groups. Below is a comparative analysis of (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid with related compounds:
Impact of Substituents on Properties
Chlorine Substituent: The presence of chlorine at the 7-position (as in the target compound and 2-(7-Chloro-1H-indol-3-yl)acetic acid ) may enhance electronegativity and influence binding interactions with biological targets or metal ions. Chlorine is also known to improve metabolic stability in drug candidates.
Acetic Acid Moiety :
Mechanistic Insights from Analogous Compounds
- This suggests that the acetic acid moiety in this compound could similarly participate in metal ion interactions.
- Biological Activity : Indole-3-acetic acid derivatives are precursors to auxins in plants and have been explored as anti-inflammatory agents. The chloro and methyl substituents in the target compound may modulate its pharmacokinetic profile compared to simpler analogs.
Biological Activity
(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is an indole derivative that has garnered attention for its diverse biological activities. Indole compounds are known for their significant roles in medicinal chemistry, exhibiting a range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chloro-substituted indole structure, which contributes to its biological activity. Its chemical formula is , and it features a chlorine atom at the 7-position and a methyl group at the 2-position of the indole ring.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties through various mechanisms:
- Kinase Inhibition : The compound has shown inhibitory activity against several kinases, including Aurora kinases, which are crucial in cell division and tumor progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cell lines derived from breast, colon, and lung cancers .
- VEGF Receptor Inhibition : It also inhibits vascular endothelial growth factor (VEGF) receptors, which are involved in angiogenesis—the formation of new blood vessels that tumors require for growth.
- Induction of Apoptosis : Studies have demonstrated that the compound can induce programmed cell death in cancer cells, further supporting its potential as an anticancer agent.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties :
- It exhibits activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit kinases disrupts critical signaling pathways involved in cell proliferation and survival.
- Receptor Modulation : By interacting with VEGF receptors, it alters angiogenic processes that support tumor growth.
- Cell Cycle Disruption : Its effects on cell cycle regulation lead to increased apoptosis in cancer cells.
Study 1: Anticancer Efficacy
In vitro studies have shown that this compound significantly reduces the viability of cancer cell lines. For example, one study reported a 70% reduction in cell viability in breast cancer cells after treatment with the compound at a concentration of 10 µM over 48 hours .
Study 2: Antimicrobial Activity
Another study investigated the antimicrobial effects of this compound against resistant strains of bacteria. The results indicated that it had an MIC value of 8 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an alternative treatment option for antibiotic-resistant infections .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Similarity Index | Biological Activity |
|---|---|---|---|
| 2-(6-Chloro-2-methyl-1H-indol-3-yl)acetic acid | Chlorine at the 6-position | 0.98 | Antimicrobial |
| 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid | Bromine substitution | 0.95 | Anticancer |
| Indole-3-acetic acid | No halogen substituent | 0.95 | Plant hormone |
This table illustrates the structural diversity among indole derivatives and their varying biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid, and what are their respective yields under standard conditions?
- Methodology : The compound can be synthesized via indole ring functionalization. A common approach involves:
Friedel-Crafts alkylation : Reacting 7-chloro-2-methylindole with chloroacetic acid in the presence of Lewis acids (e.g., AlCl₃) at 60–80°C for 6–8 hours. Yield: ~45–55% .
Hydrolysis of ester precursors : Ethyl (7-chloro-2-methyl-1H-indol-3-yl)acetate is hydrolyzed using NaOH in ethanol/water (1:1) under reflux (2–3 hours). Yield: >85% .
- Key considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1). Purify via recrystallization (ethanol/water) .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR : ¹H NMR (DMSO-d₆) should show characteristic indole NH (~12.1 ppm), methyl group (~2.4 ppm), and acetic acid protons (~3.7 ppm) .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98%) .
- Contaminant checks : Test for residual solvents (e.g., DCM, ethanol) via GC-MS .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Desiccate to prevent hygroscopic degradation .
- Stability : Shelf life >24 months if stored properly. Monitor via periodic HPLC to detect decomposition (e.g., dimerization or oxidation) .
Advanced Research Questions
Q. What experimental strategies can mitigate inconsistencies in biological activity data observed across studies using this compound?
- Variable control :
- Solvent selection : Use DMSO for solubility but ensure concentration <0.1% to avoid cytotoxicity .
- Cell line validation : Test across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
- Batch consistency : Standardize synthesis protocols to minimize lot-to-lot variability in purity (>98%) .
- Data normalization : Include internal controls (e.g., indomethacin for COX inhibition assays) to calibrate activity metrics .
Q. How can researchers optimize reaction conditions to enhance the scalability of this compound synthesis while maintaining high enantiomeric purity?
- Catalyst screening : Test trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) for milder Friedel-Crafts conditions, reducing side products .
- Flow chemistry : Implement continuous-flow reactors to improve heat distribution and reduce reaction time (yield improvement: ~15%) .
- Chiral resolution : Use preparative chiral HPLC (Chiralpak IA column) to isolate enantiomers if racemization occurs during synthesis .
Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with cyclooxygenase-2 (COX-2). Focus on the indole ring’s π-π stacking and chlorine’s hydrophobic interactions .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess ligand-protein stability. Validate with experimental IC₅₀ data .
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
